N-Butyraldehyde-D8

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

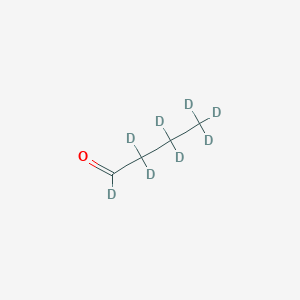

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-RIZALVEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84965-36-6 | |

| Record name | 84965-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Butyraldehyde-D8: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Deuterated Internal Standard

N-Butyraldehyde-D8, the deuterated analog of n-butyraldehyde, serves as a critical tool in modern analytical chemistry, particularly within the realms of pharmaceutical research and drug development. Its unique isotopic composition allows for enhanced precision and accuracy in quantitative analyses, making it an indispensable internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of this compound, its chemical and physical properties, primary applications, and detailed experimental methodologies.

Core Properties and Specifications

This compound is structurally identical to its non-deuterated counterpart, with the key difference being the substitution of all eight hydrogen atoms with deuterium.[1] This isotopic labeling results in a higher molecular weight, which is fundamental to its application as an internal standard. The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated n-butyraldehyde is provided for comparison, as many physical properties are closely comparable.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one[2] |

| Synonyms | Butanal-d8, Butyraldehyde-d8[2] |

| CAS Number | 84965-36-6[2] |

| Molecular Formula | C₄D₈O |

| InChI Key | ZTQSAGDEMFDKMZ-RIZALVEQSA-N[1] |

Table 2: Physicochemical Properties

| Property | This compound | n-Butyraldehyde (for comparison) |

| Molecular Weight | 80.15 g/mol [1][2] | 72.11 g/mol |

| Exact Mass | 80.107728842 Da[2] | 72.057514872 Da |

| Boiling Point | ~75 °C | 74.8 °C[3] |

| Density | ~0.8 g/cm³ | 0.8016 g/mL[3] |

| Solubility | Miscible with most organic solvents | Miscible with most organic solvents[4] |

Table 3: Typical Supplier Specifications

| Specification | Value |

| Isotopic Enrichment | ≥98 atom % D[5] |

| Chemical Purity | ≥96%[5][6] |

Primary Use: Internal Standard in Quantitative Analysis

The predominant application of this compound is as an internal standard in analytical methodologies, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the analyte's concentration.

The utility of a deuterated internal standard like this compound stems from its near-identical chemical and physical behavior to the non-deuterated analyte (n-butyraldehyde). This similarity ensures that it experiences comparable extraction efficiencies, chromatographic retention times, and ionization responses in a mass spectrometer. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise ratiometric quantification that corrects for variations in sample preparation and instrument response.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the catalytic deuteration of a suitable precursor. One common method is the selective hydrogenation of crotonaldehyde-d8. The following is a representative protocol based on established chemical principles for the synthesis of deuterated aldehydes.

Objective: To synthesize this compound via the catalytic hydrogenation of crotonaldehyde-d8.

Materials:

-

Crotonaldehyde-d8

-

Deuterium gas (D₂)

-

Palladium on alumina (Pd/Al₂O³) catalyst

-

Anhydrous solvent (e.g., deuterated ethanol)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

-

Distillation apparatus

Methodology:

-

Catalyst Preparation: The palladium on alumina catalyst is activated according to the manufacturer's instructions. This may involve reduction under a stream of deuterium gas at an elevated temperature.

-

Reaction Setup: The high-pressure reactor is charged with a solution of crotonaldehyde-d8 in the anhydrous deuterated solvent and the activated catalyst.

-

Hydrogenation: The reactor is sealed, purged with deuterium gas to remove any air, and then pressurized with deuterium gas to the desired pressure (e.g., 5-50 bar). The reaction mixture is stirred and heated to a controlled temperature (e.g., 20-100 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots and analyzing them by GC-MS to determine the conversion of the starting material.

-

Work-up: Upon completion, the reactor is cooled, and the excess deuterium gas is safely vented. The reaction mixture is filtered to remove the catalyst.

-

Purification: The resulting solution is purified by fractional distillation to isolate the this compound from the solvent and any byproducts. The purity of the final product is confirmed by GC-MS and NMR.

Application of this compound as an Internal Standard in LC-MS Analysis

The following protocol outlines a general workflow for the quantitative analysis of an aldehyde analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This often involves derivatization to improve the chromatographic and mass spectrometric properties of the aldehydes.

Objective: To quantify the concentration of a target aldehyde in a plasma sample using this compound as an internal standard.

Materials:

-

Plasma sample

-

This compound internal standard solution of known concentration

-

Derivatization agent (e.g., 2,4-dinitrophenylhydrazine, DNPH)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

-

Derivatization:

-

Transfer the supernatant to a clean tube.

-

Add the DNPH solution and incubate at a controlled temperature to allow for the formation of the aldehyde-DNPH derivatives.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge according to the manufacturer's protocol.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the derivatized analytes and internal standard with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient elution program optimized for the separation of the derivatized aldehydes.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the derivative.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both the analyte-DNPH derivative and the this compound-DNPH derivative.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

-

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for LC-MS analysis with an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Butyraldehyde-D8: Core Chemical and Physical Properties

This compound is the deuterated form of n-butyraldehyde, where all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various scientific fields, including mechanistic chemistry, metabolic studies, and pharmaceutical development. Its structural similarity to the endogenous and industrially significant n-butyraldehyde allows it to be used as a tracer or internal standard, providing insights that would be difficult to obtain with the non-deuterated analog.[1] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies, and its application in key research workflows.

Chemical and Physical Properties

The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can subtly influence physical properties such as density and boiling point compared to the non-deuterated parent compound, n-butyraldehyde.

Identifiers and General Properties

This table summarizes the key identifiers and general properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | [2][3] |

| Synonyms | Butanal-d8, Butyraldehyde-d8 | [3][4][5] |

| CAS Number | 84965-36-6 | [1][3][4][6][7] |

| Molecular Formula | C₄D₈O | [4][5] |

| Molecular Weight | 80.15 g/mol ; 80.16 g/mol | [1][2][3][4] |

| Isotopic Enrichment | ≥99 atom % D | [3][4] |

| Chemical Purity | ≥96% | [3][4] |

Physical Properties

Quantitative physical data for this compound is sparse; however, data for its non-deuterated counterpart (n-Butyraldehyde, CAS 123-72-8) is well-documented and serves as a close proxy. Deuteration typically has a minimal effect on these bulk properties.

| Property | Value (this compound) | Value (n-Butyraldehyde) | Reference |

| Appearance | Colorless liquid | Colorless liquid with a pungent odor | [6][8][9][10][11] |

| Density | 0.887 g/mL at 25°C | ~0.802 - 0.817 g/cm³ at 20°C | [6][8][9][12][13] |

| Boiling Point | Not specified | 74.8 - 75.7°C | [9][10][12][13][14][15] |

| Melting Point | Not specified | -96°C to -99°C | [9][10][12][13][16] |

| Flash Point | -5°C | -12°C to -5°C | [6][12][17] |

| Solubility | Not specified | Slightly soluble in water (~7 g/100 mL); miscible with most organic solvents | [8][9][10][14][18] |

Experimental Protocols

The characterization and utilization of this compound involve standard analytical and synthetic methodologies.

Synthesis Protocol: Catalytic Deuteration

The production of this compound often involves catalytic processes that exchange hydrogen atoms for deuterium.[1] A common conceptual method is the hydrogenation of a deuterated precursor.

Objective: To synthesize this compound via the selective hydrogenation of Crotonaldehyde-D8.

Methodology:

-

Catalyst Preparation: A supported palladium-on-alumina (Pd/Al₂O₃) catalyst is prepared and activated.

-

Reaction Setup: A high-pressure reactor is charged with the deuterated starting material, Crotonaldehyde-D8, and the catalyst in a suitable solvent.

-

Hydrogenation: The reactor is pressurized with Deuterium gas (D₂). The reaction is typically conducted at pressures between 5 and 50 bar and temperatures ranging from 20 to 100°C.[1]

-

Monitoring: The reaction progress is monitored by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Workup and Purification: Upon completion, the catalyst is filtered off. The resulting solution is then subjected to fractional distillation to isolate the high-purity this compound.

Analytical Characterization: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary method for confirming the successful incorporation of deuterium. In a fully deuterated molecule like this compound, the characteristic proton signals for the aldehyde and alkyl chain protons (typically found at ~9.7 ppm, ~2.5 ppm, ~1.7 ppm, and ~0.9 ppm respectively in n-butyraldehyde) are absent.[1] This absence confirms the high level of isotopic enrichment.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of this compound. The deuterated compound will have a distinct mass-to-charge ratio (m/z) that is 8 mass units higher than its non-deuterated counterpart (C₄H₈O, MW: 72.11 g/mol ). This technique is fundamental for its use as an internal standard in isotope dilution mass spectrometry.[1]

Applications and Experimental Workflows

This compound is a versatile tool for elucidating reaction mechanisms and for quantitative analysis.

Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with the heavier deuterium isotope leads to a stronger C-D bond compared to the C-H bond. This difference can slow down reactions where this bond is broken in the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] By comparing the reaction rates of this compound and n-butyraldehyde, researchers can gain insight into reaction mechanisms, such as oxidation reactions.[1]

Caption: Workflow for a Kinetic Isotope Effect (KIE) experiment.

Deuterium Tracing in Aldol Condensation

This compound can be used to trace the movement of atoms through a reaction pathway. In the base-catalyzed aldol condensation, deuterium tracing provides unambiguous evidence for the formation of an enolate intermediate.[1]

Caption: Reaction pathway of the Aldol Condensation of this compound.

Isotope Dilution Mass Spectrometry (IDMS)

This compound is an ideal internal standard for the precise quantification of n-butyraldehyde in complex samples. Because it is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in the mass spectrometer, correcting for sample loss and matrix effects.[1]

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Other Applications

-

Pharmaceutical Synthesis: this compound serves as an intermediate in the synthesis of labeled active pharmaceutical ingredients (APIs), such as Budesonide-d8, which are used in pharmacokinetic and drug metabolism studies.[5][7]

-

Polymerization Studies: The stronger C-D bond can affect the dynamics of polymerization reactions and alter the properties (e.g., stability) of the resulting polymer compared to its non-deuterated analog.[1]

This technical guide provides a foundational understanding of this compound, highlighting its properties and critical role in modern chemical and pharmaceutical research. Its utility as a stable isotope-labeled compound makes it an essential tool for providing clarity in complex biological and chemical systems.

References

- 1. This compound | 84965-36-6 | Benchchem [benchchem.com]

- 2. This compound | C4H8O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 84965-36-6 | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 84965-36-6 [chemicalbook.com]

- 8. Butanal | C4H8O | CID 261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. n-Butyraldehyde (Butyraldehyde, CAS 123-72-8) — Properties, Uses, Production & Safety Guide [aurechem.com]

- 10. Butyraldehyde - Wikipedia [en.wikipedia.org]

- 11. N-butyraldehyde (123-72-8) | Reliable Chemical Trader [chemicalbull.com]

- 12. fishersci.dk [fishersci.dk]

- 13. n-butyraldehyde [stenutz.eu]

- 14. High-Quality n Butyraldehyde for Industrial Applications | PENPET [penpet.com]

- 15. n-Butyraldehyde | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. sanjaychemindia.com [sanjaychemindia.com]

N-Butyraldehyde-D8 (CAS: 84965-36-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Butyraldehyde-D8 (d₈-Butanal), a deuterated analog of n-butyraldehyde. Its unique isotopic composition makes it an invaluable tool in a variety of scientific applications, from synthetic chemistry to metabolic research and analytical quantification. This document outlines its chemical and physical properties, spectroscopic data, key applications with illustrative experimental workflows, and relevant safety information.

Core Properties and Specifications

This compound, with the chemical formula C₄D₈O, is a stable, isotopically enriched compound where all eight hydrogen atoms of n-butyraldehyde have been replaced with deuterium.[1] This substitution results in a significant mass shift and distinct spectroscopic properties compared to its non-deuterated counterpart, which are leveraged in its primary applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated analog (n-Butyraldehyde) is provided for comparison.

| Property | This compound (CAS: 84965-36-6) | n-Butyraldehyde (CAS: 123-72-8) |

| Molecular Formula | C₄D₈O | C₄H₈O |

| Molecular Weight | 80.16 g/mol [2] | 72.11 g/mol [3] |

| Exact Mass | 80.107728842 Da[1] | 72.057514874 Da[3] |

| Appearance | Colorless liquid | Colorless liquid with a pungent odor[3] |

| Boiling Point | ~75 °C (estimated) | 75 °C[3] |

| Melting Point | ~-96 °C (estimated) | -96 °C[3] |

| Density | ~0.8 g/cm³ (estimated) | 0.817 g/cm³[3] |

| Isotopic Purity | ≥99 atom % D | Not Applicable |

| Chemical Purity | Typically ≥98% | Not Applicable |

Spectroscopic Data

The complete substitution of hydrogen with deuterium atoms profoundly alters the spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a standard proton NMR spectrum, this compound is expected to show no signals, confirming the high level of deuteration.[4] This property is advantageous for simplifying complex spectra and for use as a "silent" internal standard in ¹H NMR-based quantitative analysis.

-

¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are largely unaffected by deuteration, although the signals may appear as multiplets due to C-D coupling. The expected chemical shifts, based on the non-deuterated analog, are:

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds. Therefore, the IR spectrum of this compound will differ from that of n-butyraldehyde in the C-H stretching region.

-

n-Butyraldehyde (C-H stretches): ~2975-2845 cm⁻¹ (alkyl C-H) and ~2880-2650 cm⁻¹ (aldehyde C-H).[6]

-

This compound (C-D stretches): Expected in the ~2200-2000 cm⁻¹ region.

-

Carbonyl (C=O) stretch: This absorption is largely unaffected by deuteration and is expected to appear around 1740-1720 cm⁻¹.[6]

Mass Spectrometry (MS): In mass spectrometry, this compound exhibits a molecular ion peak at m/z 80, which is 8 mass units higher than that of n-butyraldehyde (m/z 72).[2][7] This distinct mass difference is the basis for its use as an internal standard in quantitative MS-based assays. The fragmentation pattern will also be shifted accordingly. For example, a prominent fragment in the mass spectrum of n-butyraldehyde is at m/z 44 ([C₂H₄O]⁺); for this compound, the corresponding fragment would be expected at a higher m/z value.[7]

Key Applications and Experimental Protocols

This compound serves as a critical tool in several areas of chemical and biomedical research.

Internal Standard for Analytical Quantification

Due to its chemical similarity to n-butyraldehyde and its distinct mass, this compound is an ideal internal standard for the quantification of volatile organic compounds (VOCs), including n-butyraldehyde, by gas chromatography-mass spectrometry (GC-MS).[4]

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of non-deuterated n-butyraldehyde into a clean matrix (e.g., deionized water) to achieve a concentration range of 1-100 ng/mL. Add a fixed amount of the this compound internal standard solution to each calibration standard.

-

Sample Preparation: To 1 mL of the aqueous sample, add the same fixed amount of the this compound internal standard solution as used in the calibration standards.

-

Extraction: Perform solid-phase microextraction (SPME) by exposing a suitable fiber (e.g., Carboxen/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes at 45°C).[8]

-

GC-MS Analysis:

-

Desorb the SPME fiber in the heated injection port of the GC-MS.

-

Use a suitable capillary column (e.g., HP-5MS) for chromatographic separation.[8]

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for both n-butyraldehyde (e.g., m/z 72, 44, 29) and this compound (e.g., m/z 80, 48, 32).

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of n-butyraldehyde to the peak area of this compound against the concentration of n-butyraldehyde in the calibration standards. Determine the concentration of n-butyraldehyde in the unknown sample by calculating its peak area ratio and interpolating from the calibration curve.

Synthesis of Labeled Compounds

This compound is a precursor for the synthesis of other deuterated molecules, which can be used as internal standards or as tracers in metabolic studies. A notable example is its use in the synthesis of Budesonide-d8, a deuterated glucocorticoid.

This protocol is adapted from the synthesis of non-deuterated budesonide and is expected to yield the deuterated analog.

-

Reaction Setup: In a suitable reaction vessel, dissolve 16α-Hydroxyprednisolone in a minimal amount of a suitable solvent (e.g., aqueous hydrobromic acid).

-

Addition of Reagents: Add an excess of this compound to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0-10°C) to facilitate the acid-catalyzed ketalization reaction. The reaction forms a new five-membered ring containing the deuterated butylidene group.

-

Quenching and Precipitation: Quench the reaction by adding water to precipitate the crude Budesonide-d8 product.

-

Filtration and Washing: Filter the precipitate and wash with water to remove any remaining acid and unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography to separate the desired epimers and remove impurities.

-

Characterization: Confirm the identity and purity of the final Budesonide-d8 product using techniques such as mass spectrometry (to confirm the incorporation of the d8-butylidene group) and NMR spectroscopy.

Mechanistic and Kinetic Isotope Effect Studies

The increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This difference can result in a slower rate for reactions where the C-H (or C-D) bond is broken in the rate-determining step, a phenomenon known as the primary kinetic isotope effect (KIE).[4][9] this compound can be used to probe reaction mechanisms, such as oxidation reactions, where the cleavage of the aldehydic C-H bond is often rate-limiting.

Safety and Handling

This compound shares the same chemical reactivity and hazards as its non-deuterated counterpart.

-

Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.[1]

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. Wear protective gloves, eye protection, and flame-retardant clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry and drug development. Its well-defined isotopic enrichment allows for its use as a reliable internal standard for accurate quantification, as a building block in the synthesis of complex deuterated molecules, and as a probe for elucidating reaction mechanisms through kinetic isotope effect studies. Understanding its properties and the experimental methodologies for its application can significantly enhance the precision and depth of scientific investigations.

References

- 1. This compound | C4H8O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyraldehyde(123-72-8) MS [m.chemicalbook.com]

- 3. Butanal | C4H8O | CID 261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 84965-36-6 | Benchchem [benchchem.com]

- 5. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. docbrown.info [docbrown.info]

- 7. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

Synthesis of Deuterated n-Butyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing deuterated n-butyraldehyde, a crucial building block in pharmaceutical research and development. This document details various synthetic routes for selectively and extensively deuterated isotopologues of n-butyraldehyde, including n-butyraldehyde-1-d, n-butyraldehyde-d7, and per-deuterated n-butyraldehyde-d8. For each method, detailed experimental protocols are provided, alongside quantitative data to facilitate comparison and selection of the most suitable method for a given research need.

Data Summary of Synthesis Methods

The following tables summarize the quantitative data for the key synthesis methods of deuterated n-butyraldehyde, offering a clear comparison of their efficacy and reaction conditions.

Table 1: Synthesis of n-Butyraldehyde-1-d

| Method | Catalyst/Reagent | Deuterium Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) | Reference |

| N-Heterocyclic Carbene (NHC) Catalysis | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | D₂O | D₂O/DCM | 60 | 12 | 50-73 | 96-98 | [1][2] |

| Synergistic Photoredox/Thiol Catalysis | Tetrabutylammonium decatungstate (TBADT) / Thiol | D₂O | Not Specified | Ambient | Not Specified | 90-98 | High | [3][4] |

| Ruthenium-Catalyzed H/D Exchange | RuHCl(CO)(PPh₃)₃ | D₂O | Not Specified | Not Specified | Not Specified | Up to 84 | Up to 84 | [5] |

Table 2: Synthesis of n-Butyraldehyde-d7 and this compound

| Method | Starting Material | Reagents | Deuterium Source | Isotopic Enrichment (atom % D) | Chemical Purity (%) | Reference |

| Multi-step Deuteration Protocol | Deuterated precursors | Not Specified | Not Specified | High | Not Specified | [3] |

| Hydrogenation of Crotonaldehyde-d8 | Crotonaldehyde-d8 | Deuterium Gas (D₂) / Supported Palladium/Alumina Catalyst | D₂ | Not Specified | High | [3] |

| Commercially Available | Not Applicable | Not Applicable | Not Applicable | 98 | 96 | [6] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes cited in this guide.

N-Heterocyclic Carbene (NHC) Catalyzed Synthesis of n-Butyraldehyde-1-d

This method facilitates a reversible hydrogen-deuterium exchange at the aldehyde position.[1][2]

Materials:

-

n-Butyraldehyde

-

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%)

-

Potassium Acetate (KOAc) (1 equivalent)

-

Deuterium Oxide (D₂O)

-

Dichloromethane (DCM)

Procedure:

-

To a 5 mL reaction vessel, add n-butyraldehyde (0.25 mmol), IPr (10 mol%), and KOAc (0.25 mmol, 1 equiv).

-

Add a mixture of D₂O (1 mL) and DCM (0.25 mL) to the vessel.

-

Stir the reaction mixture vigorously at 60 °C for 12 hours.

-

After completion, extract the product with an organic solvent and dry over anhydrous sulfate.

-

Purify the crude product by distillation to obtain n-butyraldehyde-1-d.

Oxidation of Deuterated n-Butanol

A general method for preparing deuterated aldehydes is through the oxidation of the corresponding deuterated alcohol. This example is adapted from a standard procedure for the synthesis of n-butyraldehyde.[7][8]

Materials:

-

n-Butanol-1,1-d₂ (or other deuterated n-butanol)

-

Sodium Dichromate Dihydrate

-

Concentrated Sulfuric Acid

-

Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a 500 mL flask fitted with a Hempel column, a condenser, and a receiver cooled in an ice bath, place 41 g (0.55 mol) of the deuterated n-butanol and a few boiling chips.

-

Prepare the oxidizing solution by dissolving 56 g of sodium dichromate dihydrate in 300 mL of water and cautiously adding 40 mL of concentrated sulfuric acid with stirring.

-

Heat the deuterated n-butanol to boiling.

-

Add the oxidizing solution dropwise from a separatory funnel over approximately 15-20 minutes, maintaining the temperature at the top of the column between 80-85 °C. The reaction is exothermic, but gentle heating may be required to maintain the temperature above 75 °C.

-

After the addition is complete, continue heating for 15 minutes and collect the fraction that distills below 90 °C.

-

Separate the aqueous layer from the distillate using a separatory funnel.

-

Dry the crude deuterated n-butyraldehyde over anhydrous magnesium sulfate for 30-60 minutes.

-

Purify the product by distillation, collecting the fraction boiling around 74-76 °C to yield the pure deuterated n-butyraldehyde.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

Caption: NHC-catalyzed synthesis of n-butyraldehyde-1-d.

Caption: Synthesis of deuterated n-butyraldehyde via oxidation.

References

- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 3. This compound | 84965-36-6 | Benchchem [benchchem.com]

- 4. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. prepchem.com [prepchem.com]

- 8. The preparation of butyraldehyde_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: N-Butyraldehyde-D8 Isotopic Enrichment and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standards, analytical methodologies, and data interpretation for determining the isotopic enrichment and chemical purity of N-Butyraldehyde-D8. This deuterated analog of n-butyraldehyde is a crucial tool in various scientific disciplines, including mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses.

Core Concepts: Isotopic Enrichment and Chemical Purity

Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule, expressed as "atom % D" for deuterium. For this compound, this value indicates the extent to which hydrogen atoms have been replaced by deuterium. It is a critical parameter as it directly impacts the accuracy of isotope-based analytical methods.

Chemical Purity , on the other hand, defines the percentage of the this compound molecule in the entire sample, exclusive of any isotopic variations. Impurities can include residual starting materials, byproducts from synthesis, or degradation products. High chemical purity is essential to avoid interference in experimental systems.

This compound: Specifications and Properties

This compound is commercially available from various suppliers, generally with high standards for both isotopic enrichment and chemical purity.

| Property | Typical Specification/Value |

| Chemical Name | 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one[1] |

| Synonyms | Butanal-d8, Butyraldehyde-d8[1][2][3] |

| CAS Number | 84965-36-6[2][3] |

| Molecular Formula | CD₃CD₂CD₂CDO[2] |

| Molecular Weight | 80.16 g/mol [2] |

| Isotopic Enrichment | ≥ 99 atom % D[2] |

| Chemical Purity | ≥ 96%[2] |

| Appearance | Colorless liquid |

Experimental Protocols for Quality Assessment

The determination of isotopic enrichment and chemical purity of this compound primarily relies on two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H).

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment

GC-MS is a highly sensitive technique used to separate volatile compounds and analyze their mass-to-charge ratio, providing information about their isotopic distribution.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate). A typical concentration is around 10 µg/mL.

-

Ensure the sample is free of particulate matter by centrifugation or filtration to prevent blockage of the GC injector and column.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating butyraldehyde and potential volatile impurities.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/minute.

-

Hold at 150°C for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 30-100) to observe the full isotopic cluster.

-

-

-

Data Analysis and Isotopic Enrichment Calculation:

-

Identify the molecular ion peak (M⁺) for this compound (m/z 80).

-

Analyze the isotopic cluster around the molecular ion. The presence of ions at m/z 79 (M-1), m/z 78 (M-2), etc., indicates the presence of incompletely deuterated species (e.g., C₄D₇HO).

-

Correct the observed ion intensities for the natural abundance of ¹³C.

-

The isotopic enrichment (atom % D) is calculated based on the relative intensities of the ions in the molecular ion cluster. The formula for a simplified case (ignoring contributions from species with more than one proton) is: Atom % D = [ (Iₘ₈₀) / (Iₘ₈₀ + Iₘ₇₉ + Iₘ₇₈ + ... ) ] x 100% where I is the intensity of the respective ion. More complex calculations involving binomial distribution are used for higher accuracy.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a primary method for both chemical purity and isotopic enrichment determination.

Quantitative ¹H NMR (qNMR) is used to determine the chemical purity of this compound by comparing the integral of a known internal standard to the integrals of any residual proton signals in the sample.[5][6]

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound (e.g., 5-10 mg) into an NMR tube.

-

Accurately weigh and add a known amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with any potential impurity signals.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. A typical value is 30-60 seconds.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[6]

-

-

Data Processing and Purity Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the characteristic signal of the internal standard and any observable proton signals from impurities in the this compound sample. The non-deuterated n-butyraldehyde would show characteristic signals around 9.76 ppm (aldehyde proton), 2.37 ppm, 1.64 ppm, and 0.97 ppm.[7]

-

The chemical purity is calculated using the following formula:[5][8] Purity (%) = (I_sample / N_sample) x (N_std / I_std) x (MW_sample / m_sample) x (m_std / MW_std) x P_std where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

sample refers to the impurity and std refers to the internal standard.

-

-

²H (Deuterium) NMR directly observes the deuterium nuclei, providing a qualitative and semi-quantitative confirmation of deuteration at different positions in the molecule.[9]

Methodology:

-

Sample Preparation:

-

Instrumentation and Parameters:

-

NMR Spectrometer: A spectrometer equipped with a broadband probe capable of observing deuterium.

-

Locking: The experiment is performed unlocked, as the deuterium channel is used for acquisition.[9][10][11]

-

Pulse Sequence: A simple pulse-acquire sequence.

-

Referencing: The chemical shifts in ²H NMR are very similar to those in ¹H NMR.[12] The spectrum can be referenced to the natural abundance deuterium signal of the solvent.[10]

-

-

Data Interpretation:

-

The ²H NMR spectrum should show signals corresponding to the different deuterated positions in the this compound molecule (CD₃, CD₂, and CDO).

-

The absence of significant signals at other chemical shifts confirms the isotopic purity.

-

The relative integrals of the signals can provide an estimate of the deuterium distribution across the molecule.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the purity and isotopic enrichment of this compound.

Caption: Workflow for Isotopic Enrichment Analysis by GC-MS.

Caption: Workflow for Chemical Purity Determination by ¹H NMR.

References

- 1. This compound | C4H8O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | 84965-36-6 [chemicalbook.com]

- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. butanal low high resolution H-1 proton nmr spectrum of butyraldehyde analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. organ.su.se [organ.su.se]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. cdn.dal.ca [cdn.dal.ca]

- 12. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

A Technical Guide to N-Butyraldehyde-D8: Commercial Availability, Synthesis Applications, and Metabolic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Butyraldehyde-D8, a deuterated analog of n-butyraldehyde, for professionals in research and drug development. This document details its commercial availability, outlines key experimental protocols, and visualizes relevant biochemical and experimental workflows.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The availability, purity, and pricing can vary, so it is advisable to contact suppliers directly for the most current information. Below is a summary of key suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities | Price (USD) |

| CDN Isotopes [1] | 84965-36-6 | 80.16 | 99 atom % D | 96% | 0.05 g, 0.1 g | $310.00 (0.05g), $519.00 (0.1g) |

| LGC Standards [2] | 84965-36-6 | 80.16 | 99 atom % D | min 96% | 0.05 g, 0.1 g | Price available upon login |

| BenchChem [3] | 84965-36-6 | 80.15 | Not specified | Not specified | Inquire for details | Inquire for details |

| Fisher Scientific [4] | 84965-36-6 | Not specified | Not specified | Not specified | 0.05 g | Inquire for details |

| Santa Cruz Biotechnology | 123-72-8 (non-deuterated) | 72.11 | Not applicable | ≥99% | Inquire for details | Inquire for details |

| MilliporeSigma (Sigma-Aldrich) | 123-72-8 (non-deuterated) | 72.11 | Not applicable | ≥96.0% | Various | Inquire for details |

| Toronto Research Chemicals | Not specified | Not specified | Not specified | Not specified | Inquire for details | Inquire for details |

| Cambridge Isotope Laboratories | Not specified | Not specified | Not specified | Not specified | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. Please confirm with the respective suppliers.

Experimental Protocols

This compound is a valuable tool in drug synthesis and metabolic research. Its primary applications include its use as a labeled intermediate in the synthesis of deuterated pharmaceuticals and as a tracer in metabolic pathway studies.

Synthesis of Budesonide-d8

This compound is a key starting material for the synthesis of Budesonide-d8, a deuterated version of the corticosteroid budesonide. The following is a representative protocol adapted from various patented synthesis methods for budesonide.[4][5][6]

Materials:

-

16α-hydroxyprednisolone

-

This compound

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Methanol

-

Isopropyl Ether

Procedure:

-

Reaction Setup: In a flask maintained under an inert atmosphere (e.g., nitrogen), prepare an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C.

-

Addition of Reactants: To the cooled acid solution, add 16α-hydroxyprednisolone in portions with agitation until fully dissolved. Subsequently, add this compound dropwise over a period of 5-10 minutes, ensuring the temperature remains below 5 °C. The molar ratio of 16α-hydroxyprednisolone to this compound is typically in the range of 1:2 to 1:3.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) until completion (usually within 5-15 minutes). The ratio of the resulting epimers (A and B) of Budesonide-d8 can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Quenching and Extraction: Quench the reaction by adding cold deionized water. Extract the Budesonide-d8 crude product with dichloromethane.

-

Workup: Wash the organic layer with distilled water until neutral. Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure to obtain the crude Budesonide-d8 product.

-

Purification: The crude product can be purified by crystallization. Dissolve the crude material in methanol and then crystallize by the addition of a non-polar solvent such as isopropyl ether or by cooling the methanolic solution.

-

Drying: Dry the purified Budesonide-d8 crystals under vacuum at approximately 45 °C.

Stable Isotope Labeling Workflow for Metabolomics

This compound can be used as a tracer in metabolic studies to investigate the fate of butyraldehyde in biological systems. The following is a general workflow for a stable isotope labeling experiment.[3][7][8][9]

1. Experimental Design:

- Define the biological question (e.g., metabolic fate of butyraldehyde, flux through a specific pathway).

- Select the appropriate model system (e.g., cell culture, animal model).

- Determine the concentration and duration of this compound exposure.

- Include appropriate controls (e.g., unlabeled butyraldehyde, vehicle control).

2. Sample Preparation:

- Culture cells or treat animals with this compound.

- Harvest samples at predetermined time points.

- Quench metabolism rapidly to prevent further enzymatic activity.

- Extract metabolites using a suitable solvent system (e.g., methanol/water, chloroform/methanol/water).

3. Analytical Measurement:

- Analyze the extracts using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).

- Acquire data in a manner that allows for the detection and quantification of deuterated and non-deuterated metabolites.

4. Data Analysis:

- Identify and quantify the deuterated metabolites.

- Determine the isotopic enrichment and trace the metabolic fate of the deuterium label.

- Perform statistical analysis to compare different experimental groups.

Visualizations

Metabolic Pathway of Butyraldehyde in E. coli

Butyraldehyde is a metabolite that can be endogenously produced or introduced into bacterial systems. In E. coli, it can be converted to butanol or butyrate. The following diagram illustrates a simplified metabolic pathway.[10][11][12]

Caption: Simplified metabolic fate of this compound in E. coli.

Experimental Workflow for Budesonide-d8 Synthesis

The synthesis of Budesonide-d8 from 16α-hydroxyprednisolone and this compound involves a series of well-defined steps, from the initial reaction to the final purification.

Caption: Workflow for the synthesis of Budesonide-d8.

General Workflow for Stable Isotope Labeling Experiment

A typical stable isotope labeling experiment follows a structured workflow from the initial planning stages to the final data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101279997B - Novel preparation of budesonide - Google Patents [patents.google.com]

- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC-HRMS based metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1991004984A1 - Process for the manufacture of budesonide - Google Patents [patents.google.com]

- 5. CN101717428B - Method for synthesizing budesonide - Google Patents [patents.google.com]

- 6. EP2108653A1 - Process for preparing budesonide - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. Biocompatible α‐Methylenation of Metabolic Butyraldehyde in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling and Storage of N-Butyraldehyde-D8

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for N-Butyraldehyde-D8. The following information is critical for ensuring a safe laboratory environment and maintaining the integrity of this valuable deuterated aldehyde.

Hazard Identification and Classification

This compound is a deuterated analog of n-butyraldehyde and is classified as a highly flammable liquid and vapor that causes serious eye irritation.[1] It is essential to understand and mitigate these risks in a laboratory setting.

GHS Hazard Pictograms:

| Pictogram | Hazard Class | Hazard Statement |

|

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[1] |

|

| Serious eye irritation (Category 2) | H319: Causes serious eye irritation[1] |

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the tables below.

Physical and Chemical Properties

While some data for this compound is limited, the physical and chemical properties of its non-deuterated counterpart, n-butyraldehyde, serve as a reliable reference.

| Property | Value |

| Molecular Formula | C₄D₈O[2] |

| Molecular Weight | 80.16 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Odor | Pungent, acrid[4][5] |

| Boiling Point | 74.8 °C / 167 °F[3] |

| Melting Point | -96 °C / -141.5 °F[3] |

| Flash Point | -12 °C / 10.4 °F (Closed Cup)[6][7] |

| Density | ~0.8 g/cm³[3] |

| Solubility | Soluble in water[3] |

| Vapor Pressure | 91.5 mmHg @ 20 °C[7] |

| Autoignition Temperature | 190 °C / 374 °F[3][7] |

Safe Handling Procedures

Adherence to strict handling protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield.[5][8] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3][9]

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other ignition sources.[6][8] Use non-sparking tools and explosion-proof equipment.[3][6]

-

Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[3][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all unnecessary personnel.[9]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][6] Do not use combustible materials.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for chemical waste disposal.[3][6]

-

Clean: Clean the spill area thoroughly.

Storage and Stability

Proper storage is crucial for maintaining the chemical purity of this compound and ensuring laboratory safety.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, well-ventilated place.[8][9] Some suppliers recommend refrigeration to maintain quality.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) as the compound is air-sensitive and may form explosive peroxides.[6][7][8] |

| Container | Keep the container tightly closed in a dry place.[3][8][9] Containers that have been opened must be carefully resealed and kept upright.[9] |

| Incompatible Materials | Store away from oxidizing agents, strong reducing agents, strong acids, and strong bases.[3][6][10] |

| Stability | The compound is stable if stored under the recommended conditions.[2] It is recommended to re-analyze for chemical purity after three years.[2] |

Visualized Workflows and Structures

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Safe Handling and Storage Workflow

Caption: Workflow for safe handling and storage.

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general guidelines should be followed:

-

Reaction Quenching: When quenching reactions involving this compound, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.

-

Purification: If purification by distillation is required, be aware of the potential for peroxide formation. It is advisable to test for peroxides before heating.

-

Disposal: Dispose of unused this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][8]

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and your institution's safety guidelines before use.

References

- 1. This compound | C4H8O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. sanjaychemindia.com [sanjaychemindia.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.dk [fishersci.dk]

- 8. download.basf.com [download.basf.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chembk.com [chembk.com]

Molecular weight and formula of N-Butyraldehyde-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the properties of N-Butyraldehyde-D8, a deuterated isotopologue of N-Butyraldehyde. This compound is valuable in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses.

Core Chemical and Physical Properties

This compound, also known as Butanal-d8, is a stable, isotopically labeled form of n-butyraldehyde where all eight hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in isotopic labeling studies.

| Property | Value | Source |

| Chemical Formula | CD₃CD₂CD₂CDO | CDN Isotopes[1] |

| Molecular Weight | 80.15 g/mol | PubChem[2], Benchchem[3] |

| 80.16 g/mol | CDN Isotopes[1] | |

| CAS Number | 84965-36-6 | CDN Isotopes[1], Benchchem[3] |

| Isotopic Enrichment | 99 atom % D | CDN Isotopes[1] |

| Chemical Purity | 96% | CDN Isotopes[1] |

| Appearance | Colorless liquid | |

| Boiling Point | 75-76 °C (for unlabeled) | Sigma-Aldrich |

| Melting Point | -99 °C (for unlabeled) | Sigma-Aldrich |

| Density | 0.80 g/cm³ at 20 °C (for unlabeled) | Sigma-Aldrich |

Logical Relationship: N-Butyraldehyde to this compound

The relationship between N-Butyraldehyde and its deuterated form is a direct isotopic substitution. This process, while synthetically achieved, provides a molecule that is chemically similar but physically distinguishable due to the mass difference.

References

An In-depth Technical Guide to the Kinetic Isotope Effect Using Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinetic isotope effect (KIE), with a particular focus on the application of deuterated compounds in elucidating reaction mechanisms and enhancing the metabolic stability of pharmaceuticals.

Core Principles of the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1][2] This effect is most pronounced when the relative mass change is large, such as the substitution of hydrogen (¹H) with deuterium (²H or D), which doubles the atomic mass.[1] The rate of a reaction involving a carbon-hydrogen (C-H) bond is typically 6 to 10 times faster than the corresponding reaction with a carbon-deuterium (C-D) bond.[1]

The underlying principle of the KIE lies in the differences in zero-point vibrational energies of bonds.[1][3] A C-D bond has a lower zero-point energy than a C-H bond due to the heavier mass of deuterium, making the C-D bond stronger and requiring more energy to break.[4][5] This difference in bond energy leads to a higher activation energy for reactions involving C-D bond cleavage, resulting in a slower reaction rate.[4][5] The KIE is formally expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH): KIE = kL / kH.[1]

Classification of Kinetic Isotope Effects

Kinetic isotope effects are broadly classified into two main types: primary and secondary.

2.1. Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[1][3] For deuterium, this typically involves the cleavage of a C-H/C-D bond. A significant PKIE, often in the range of 2 to 8, is a strong indicator that the C-H bond is being broken in the slowest step of the reaction.[4][6] For example, the bromination of acetone shows a kH/kD of 7, indicating that the C-H bond breaking is part of the rate-determining tautomerization step.[5][7]

2.2. Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1][3] These effects are generally much smaller than PKIEs, with kH/kD values typically ranging from 1 to 1.5.[1][6] SKIEs can be further divided into α, β, and γ effects depending on the position of the isotope relative to the reaction center. Secondary KIEs can provide valuable information about changes in hybridization and the steric environment of the transition state.[2] For instance, secondary α-deuterium KIEs are used to distinguish between SN1 and SN2 reaction mechanisms.[1]

Data Presentation: Quantitative KIE Data

The following table summarizes representative kinetic isotope effect values for various reactions involving deuterated compounds.

| Reaction / Enzyme System | Substrate | KIE (kH/kD) | Type of KIE | Reference |

| E2 Elimination | 2-Bromopropane | 6.7 | Primary | [8] |

| Bromination of Acetone | Acetone | ~7 | Primary | [5][7] |

| Cytochrome P450 (CYP3A4) Oxidation | Toluene Derivatives | 4 - 11 | Primary | [9] |

| Alcohol Dehydrogenase (YADH) | Ethanol | 2.19 ± 0.05 | Primary | [10] |

| SN2 Reaction | Benzyldimethylphenylammonium ion with thiophenoxide ions | Varies (used to determine TS symmetry) | Secondary (α) | [11] |

| Alkene Rotation | cis-Stilbene | 1.47 ± 0.13 (at 287 °C) | Secondary | [12] |

Experimental Protocols for Measuring KIE

The precise measurement of KIEs is crucial for mechanistic studies.[3] Several experimental methods are employed, with the choice depending on the magnitude of the KIE and the nature of the reaction.

4.1. Competitive Methods

Competitive experiments are highly precise and are the most common for measuring small KIEs.[3] In these experiments, a mixture of the light and heavy isotopologues is reacted, and the ratio of products is analyzed. This method minimizes systematic errors as both reactions occur under identical conditions.[1][3]

-

Intramolecular Competition: A single substrate contains both hydrogen and deuterium at equivalent positions. The ratio of products resulting from the cleavage of C-H versus C-D bonds is measured.[13]

-

Intermolecular Competition: A mixture of the non-deuterated and deuterated substrates is used. The relative rates are determined by analyzing the ratio of the remaining substrates or the products formed over time.[13]

4.2. Non-Competitive Methods

In non-competitive experiments, the rates of the reactions for the deuterated and non-deuterated substrates are measured in separate experiments. While simpler in concept, this method is more susceptible to experimental errors.[13]

4.3. Analytical Techniques

Several analytical techniques are used to determine the isotope ratios required for KIE calculations:

-

Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) and Whole Molecular Mass Spectrometry (WMS) are powerful tools for accurately measuring isotope ratios in substrates and products.[3][14] Techniques like time-resolved electrospray ionization mass spectrometry (TRESI-MS) allow for direct and precise KIE measurements in enzyme reactions.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative single-pulse NMR and 2D HSQC techniques, can be used to determine the site-specific abundance of isotopes, providing a way to measure KIEs at natural abundance or with labeled compounds.[1][3][15]

-

Liquid Scintillation Counting: This method is used when one of the isotopes is radioactive, such as tritium (³H).[3]

Detailed Protocol: Competitive KIE Measurement using GC-MS

-

Reaction Setup: Prepare a reaction mixture containing a known ratio of the deuterated and non-deuterated substrates. For enzymatic reactions, the enzyme concentration should be rate-limiting.

-

Reaction Initiation and Quenching: Initiate the reaction (e.g., by adding the enzyme or a reagent). At various time points (or at a single time point for endpoint analysis), quench the reaction to stop it.

-

Sample Preparation: Extract the products and/or remaining reactants from the reaction mixture. Derivatize the analytes if necessary to improve their volatility and chromatographic separation.

-

GC-MS Analysis: Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer. The GC will separate the analytes, and the MS will detect the different isotopologues based on their mass-to-charge ratio.

-

Data Analysis: Integrate the peak areas for the deuterated and non-deuterated species. The KIE can be calculated from the change in the ratio of the isotopologues in the products or the remaining starting materials.

Application in Drug Development

The kinetic isotope effect is a valuable tool in drug development, primarily for improving the pharmacokinetic properties of drug candidates.[16][17] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be significantly reduced.[16][18]

5.1. Enhancing Metabolic Stability

Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as a rate-limiting step.[13][19] Deuteration at the site of metabolism can slow down this process, leading to:

-

Increased half-life: A longer-lasting therapeutic effect.[16][20]

-

Improved oral bioavailability: More of the drug reaches the systemic circulation.[21]

-

Reduced formation of toxic metabolites: Potentially improving the safety profile of the drug.[18][20]

-

Lower and less frequent dosing: Improving patient compliance.[22][23]

A notable example is deutetrabenazine (Austedo®), the first deuterated drug approved by the FDA, which shows an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine.[16][20]

5.2. Investigating Metabolic Pathways

The KIE can also be used to investigate the mechanisms of drug metabolism. A significant KIE upon deuteration confirms that C-H bond cleavage is a key step in the metabolic pathway.[13] This information is crucial for understanding how a drug is processed in the body and for predicting potential drug-drug interactions. The use of deuterated compounds can sometimes lead to "metabolic switching," where the blockage of one metabolic pathway redirects the drug's metabolism to an alternative route.[24]

Visualizations

The following diagrams illustrate key concepts and workflows related to the kinetic isotope effect.

Caption: Conceptual diagram of the kinetic isotope effect.

Caption: Impact of deuteration on drug metabolism pathways.

Caption: General experimental workflow for KIE determination.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Measuring kinetic isotope effects in enzyme reactions using time-resolved electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Deuterated drug - Wikipedia [en.wikipedia.org]

- 18. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 23. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification in mass spectrometry is paramount. This guide provides an in-depth exploration of the fundamental principles, types, selection, and application of internal standards (IS), the critical component that ensures data integrity and reliability in complex bioanalytical workflows.

The Core Principle: Correcting for Inevitable Variation

Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to a variety of errors that can compromise accuracy and precision. An internal standard is a compound of known quantity that is added to every sample—including calibrators, quality controls, and unknowns—at a constant concentration before analysis.[1][2] Its primary role is to normalize the analytical signal, effectively correcting for variations that occur throughout the entire experimental workflow.[3]

By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for fluctuations from:

-

Sample Preparation: Losses can occur during multistep procedures like dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[3][4] An IS added at the beginning of this process will experience similar losses, allowing for accurate correction.[4]

-

Injection Volume: Minor variations in the volume of sample injected into the LC-MS system can lead to proportional changes in signal intensity.

-

Matrix Effects: Co-eluting substances from complex biological matrices (e.g., plasma, urine) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[3] An ideal IS experiences the same matrix effect, ensuring the analyte/IS ratio remains constant.[4]

-

Instrumental Drift: Changes in mass spectrometer sensitivity over the course of an analytical run can affect signal intensity.[5]

The fundamental principle is that any physical or chemical variation affecting the analyte will have a proportional effect on the internal standard. This relationship allows the analyte-to-IS response ratio to remain stable and directly proportional to the analyte's concentration, independent of these confounding factors.[1]

Types of Internal Standards: A Comparative Overview

The effectiveness of an internal standard is directly related to how closely it mimics the physicochemical behavior of the analyte. There are two primary categories of internal standards used in LC-MS.[3]

Stable Isotope-Labeled (SIL) Internal Standards

Considered the "gold standard" in mass spectrometry, a SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier, stable (non-radioactive) isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[4]

-

Advantages: A SIL-IS has nearly identical chemical and physical properties to the analyte, including extraction recovery, retention time, and ionization efficiency.[4] This ensures the most accurate correction for matrix effects and other variations.

-

Disadvantages: They can be expensive and are not always commercially available. Deuterium-labeled standards (D-labeled) can sometimes exhibit slight chromatographic separation from the analyte (the "isotope effect") or undergo H-D exchange, which may lead to differential matrix effects.[3] For this reason, ¹³C or ¹⁵N labels are generally preferred.

Structural Analog Internal Standards

When a SIL-IS is not feasible, a structural analog is used. This is a compound that is not structurally identical but has very similar chemical and physical properties to the analyte.[3]

-

Advantages: More readily available and less expensive than SIL standards.

-

Disadvantages: Differences in structure, however minor, mean the analog may not perfectly co-elute or behave identically during extraction and ionization.[6] This can lead to less effective correction compared to a SIL-IS, potentially compromising accuracy if significant matrix effects are present.

| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |

| Chemical Identity | Nearly identical to analyte | Chemically similar, but not identical |

| Chromatography | Typically co-elutes with analyte | Elutes close to, but separate from, analyte |

| Matrix Effect Correction | Excellent; experiences the same ionization suppression/enhancement[4] | Good to Moderate; may not perfectly mimic analyte's response |

| Accuracy & Precision | Highest achievable | Generally good, but can be compromised by differential matrix effects |

| Cost & Availability | High cost, may require custom synthesis | Lower cost, more readily available |

| Best Use Case | Regulated bioanalysis, high-accuracy TDM, complex matrices | Early-stage discovery, when SIL is unavailable, simpler matrices |

Selection Criteria for an Optimal Internal Standard

Choosing the right internal standard is a critical step in method development. The ideal IS should meet the following criteria:

-